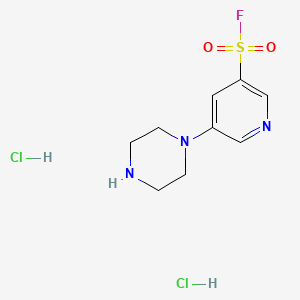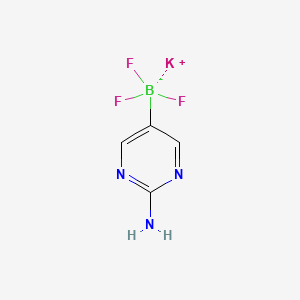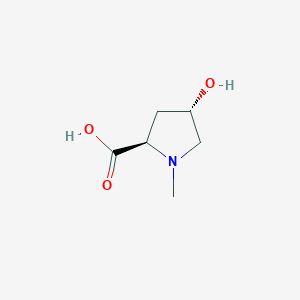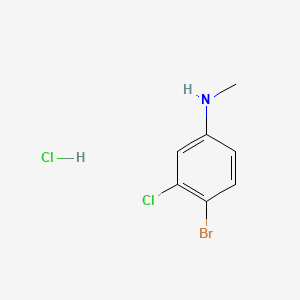
4-bromo-3-chloro-N-methylanilinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-3-chloro-N-methylanilinehydrochloride is an organic compound with the molecular formula C7H9BrClN. It is a derivative of aniline, where the aniline ring is substituted with bromine and chlorine atoms at the 4 and 3 positions, respectively, and a methyl group is attached to the nitrogen atom. This compound is typically used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-chloro-N-methylanilinehydrochloride typically involves the following steps:
Nitration: The starting material, benzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination and Chlorination: The amine group is protected, and the bromine and chlorine atoms are introduced at the 4 and 3 positions, respectively.
Methylation: The protected amine group is then methylated to form N-methylaniline.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form
Industrial Production Methods
Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-3-chloro-N-methylanilinehydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Aplicaciones Científicas De Investigación
4-bromo-3-chloro-N-methylanilinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 4-bromo-3-chloro-N-methylanilinehydrochloride involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the methyl group, influence the compound’s reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The exact pathways involved vary based on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-3-methylaniline: Similar structure but lacks the chlorine atom.
4-bromo-N-methylaniline: Similar structure but lacks the chlorine atom and is not in hydrochloride form
Uniqueness
4-bromo-3-chloro-N-methylanilinehydrochloride is unique due to the presence of both bromine and chlorine atoms on the aniline ring, which imparts distinct chemical properties. The hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
Propiedades
Fórmula molecular |
C7H8BrCl2N |
|---|---|
Peso molecular |
256.95 g/mol |
Nombre IUPAC |
4-bromo-3-chloro-N-methylaniline;hydrochloride |
InChI |
InChI=1S/C7H7BrClN.ClH/c1-10-5-2-3-6(8)7(9)4-5;/h2-4,10H,1H3;1H |
Clave InChI |
FKHZVNSDLICZSU-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC(=C(C=C1)Br)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



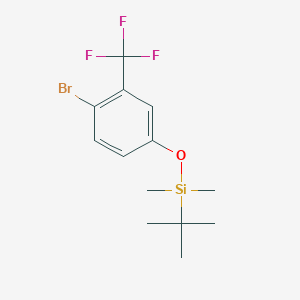
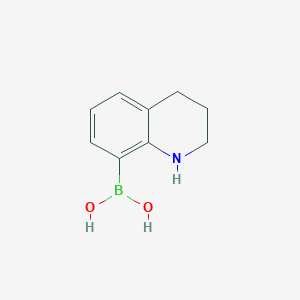
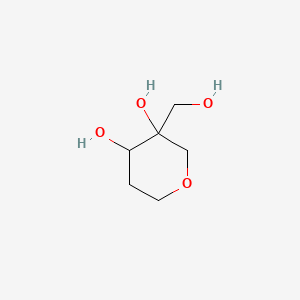

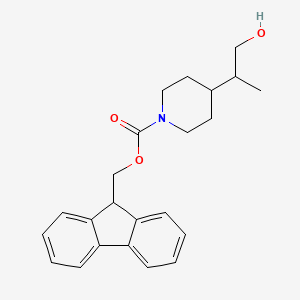
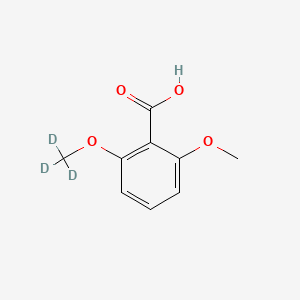
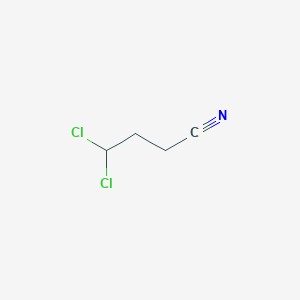
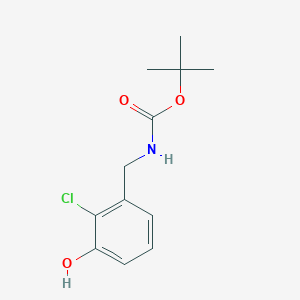
![1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-pyrazole](/img/structure/B13458474.png)
![Methyl (2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B13458478.png)
